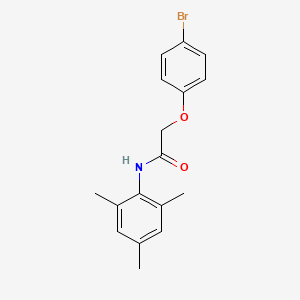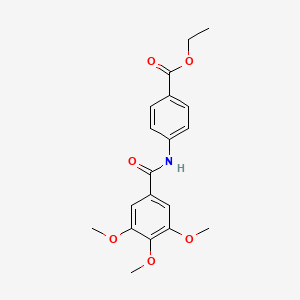![molecular formula C27H20N4O2 B11697997 N-(3-acetylphenyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11697997.png)
N-(3-acetylphenyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le N-(3-acétylphényl)-5,7-diphénylpyrazolo[1,5-a]pyrimidine-2-carboxamide est un composé organique complexe appartenant à la classe des pyrazolo[1,5-a]pyrimidines. Ces composés sont connus pour leurs diverses activités biologiques et leurs applications potentielles en chimie médicinale. La structure du N-(3-acétylphényl)-5,7-diphénylpyrazolo[1,5-a]pyrimidine-2-carboxamide comprend un noyau de pyrazolo[1,5-a]pyrimidine avec des substituants phényle et acétylphényle, qui contribuent à ses propriétés chimiques uniques et à ses activités biologiques.
Méthodes De Préparation
La synthèse du N-(3-acétylphényl)-5,7-diphénylpyrazolo[1,5-a]pyrimidine-2-carboxamide implique généralement des réactions organiques à plusieurs étapes. Une voie de synthèse courante comprend la cyclisation de dérivés d'hydrazine appropriés avec des β-dicétones ou des β-cétoesters, suivie d'une fonctionnalisation supplémentaire pour introduire les groupes acétylphényle et diphényle. Les conditions réactionnelles impliquent souvent l'utilisation de catalyseurs tels que des acides ou des bases, et de solvants comme l'éthanol ou l'acétonitrile. Les méthodes de production industrielle peuvent impliquer l'optimisation de ces réactions pour augmenter le rendement et la pureté, ainsi que l'utilisation de réacteurs à écoulement continu pour la synthèse à grande échelle .
Analyse Des Réactions Chimiques
Le N-(3-acétylphényl)-5,7-diphénylpyrazolo[1,5-a]pyrimidine-2-carboxamide subit diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé à l'aide de réactifs tels que le permanganate de potassium ou le trioxyde de chrome, conduisant à la formation d'acides carboxyliques ou de cétones correspondants.
Réduction : Les réactions de réduction utilisant des agents tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium peuvent convertir les groupes cétone ou nitro en alcools ou en amines.
Hydrolyse : L'hydrolyse acide ou basique peut décomposer le composé en ses parties constitutives, telles que les acides carboxyliques et les amines
Applications de la recherche scientifique
Chimie : Il sert de brique de base pour la synthèse de molécules plus complexes et de ligand en chimie de coordination.
Biologie : Le composé présente des activités biologiques significatives, notamment des propriétés anti-inflammatoires, antibactériennes et antivirales.
Médecine : Il a des applications thérapeutiques potentielles dans le traitement de maladies telles que le cancer, en raison de sa capacité à inhiber des enzymes et des voies de signalisation spécifiques.
Industrie : Le composé peut être utilisé dans le développement de nouveaux matériaux présentant des propriétés électroniques ou optiques spécifiques
Mécanisme d'action
Le mécanisme d'action du N-(3-acétylphényl)-5,7-diphénylpyrazolo[1,5-a]pyrimidine-2-carboxamide implique son interaction avec diverses cibles moléculaires. Il peut inhiber des enzymes telles que la cyclooxygénase (COX) et les protéines kinases, conduisant à la suppression des médiateurs inflammatoires et à l'inhibition de la prolifération cellulaire. Le composé peut également interférer avec la synthèse de l'ADN et de l'ARN, contribuant à ses activités antivirales et antibactériennes .
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits significant biological activities, including anti-inflammatory, antibacterial, and antiviral properties.
Medicine: It has potential therapeutic applications in the treatment of diseases such as cancer, due to its ability to inhibit specific enzymes and signaling pathways.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties
Mécanisme D'action
The mechanism of action of N-(3-acetylphenyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with various molecular targets. It can inhibit enzymes such as cyclooxygenase (COX) and protein kinases, leading to the suppression of inflammatory mediators and the inhibition of cell proliferation. The compound may also interfere with DNA and RNA synthesis, contributing to its antiviral and antibacterial activities .
Comparaison Avec Des Composés Similaires
Le N-(3-acétylphényl)-5,7-diphénylpyrazolo[1,5-a]pyrimidine-2-carboxamide peut être comparé à d'autres dérivés de pyrazolo[1,5-a]pyrimidine, tels que :
Pyrazolo[3,4-d]pyrimidine : Connu pour son activité anticancéreuse et sa capacité à inhiber les kinases dépendantes des cyclines (CDK).
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine : Exhibe une activité inhibitrice puissante contre diverses enzymes et a des applications en chimie médicinale.
2-chloro-4-(trifluorométhyl)pyrimidine-5-N-(3′,5′-bis(trifluorométhyl)phényl)carboxamide : Reconnu pour ses effets anti-inflammatoires et immunomodulateurs
Ces comparaisons mettent en évidence les caractéristiques structurales uniques et les activités biologiques du N-(3-acétylphényl)-5,7-diphénylpyrazolo[1,5-a]pyrimidine-2-carboxamide, ce qui en fait un composé précieux pour la recherche et le développement futurs.
Propriétés
Formule moléculaire |
C27H20N4O2 |
|---|---|
Poids moléculaire |
432.5 g/mol |
Nom IUPAC |
N-(3-acetylphenyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C27H20N4O2/c1-18(32)21-13-8-14-22(15-21)28-27(33)24-17-26-29-23(19-9-4-2-5-10-19)16-25(31(26)30-24)20-11-6-3-7-12-20/h2-17H,1H3,(H,28,33) |
Clé InChI |
XWOZCOCIKIVRAX-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=NN3C(=CC(=NC3=C2)C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3,4-dimethylphenyl)propanamide](/img/structure/B11697925.png)
![4-Fluoro-N-(4-{naphtho[1,2-D][1,3]oxazol-2-YL}phenyl)benzamide](/img/structure/B11697931.png)


![ethyl [10-(N,N-dimethyl-beta-alanyl)-10H-phenothiazin-2-yl]carbamate](/img/structure/B11697941.png)


![(5Z)-5-[(4-hydroxyphenyl)methylidene]-3-(4-methoxyphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B11697962.png)


![(1E)-1-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2-phenylhydrazine](/img/structure/B11697981.png)
![(4Z)-4-[2-(2-bromo-4-nitrophenyl)hydrazinylidene]-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11697982.png)
![N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]furan-2-carboxamide](/img/structure/B11697983.png)
![(4E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(4-phenoxyphenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11697990.png)
